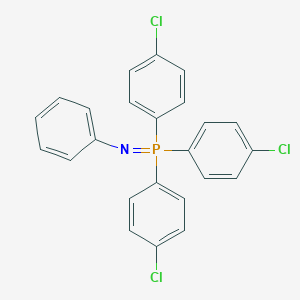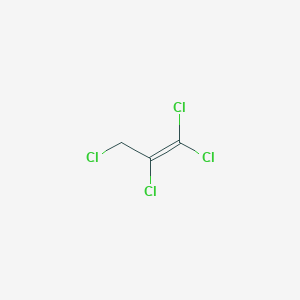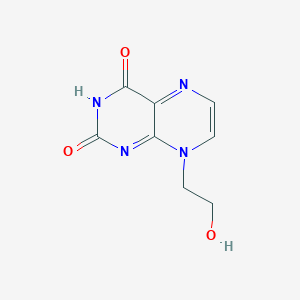
Lumazine, 8-(2-hydroxyethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lumazine, 8-(2-hydroxyethyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of lumazine, a heterocyclic aromatic organic compound that is found in many natural sources, including bacteria, fungi, and plants. Lumazine, 8-(2-hydroxyethyl)- has been synthesized using various methods and has shown promising results in several scientific studies.
Mecanismo De Acción
Lumazine, 8-(2-hydroxyethyl)- exerts its biological effects through various mechanisms, including its ability to scavenge free radicals and its ability to induce apoptosis in cancer cells. It has been found to interact with several cellular pathways, including the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Efectos Bioquímicos Y Fisiológicos
Lumazine, 8-(2-hydroxyethyl)- has been shown to have several biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which are implicated in various diseases, including cancer, diabetes, and cardiovascular disease. Additionally, lumazine, 8-(2-hydroxyethyl)- has been shown to have a protective effect on the liver and kidney, making it potentially useful in the treatment of liver and kidney diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Lumazine, 8-(2-hydroxyethyl)- has several advantages for use in lab experiments, including its stability and ease of synthesis. However, it also has some limitations, including its relatively high cost and the need for specialized equipment for its synthesis and analysis.
Direcciones Futuras
There are several future directions for research on lumazine, 8-(2-hydroxyethyl)-. One potential direction is the development of more efficient synthesis methods that can reduce the cost and increase the yield of the compound. Another direction is the investigation of its potential use in the treatment of other diseases, including neurodegenerative diseases and autoimmune diseases. Additionally, further research is needed to fully understand the mechanisms of action of lumazine, 8-(2-hydroxyethyl)- and to optimize its use in various applications.
Conclusion:
Lumazine, 8-(2-hydroxyethyl)- is a promising compound that has shown potential in various scientific research applications. Its antioxidant and anti-inflammatory properties make it useful in the treatment of oxidative stress-related diseases, while its potential as a photodynamic therapy agent makes it useful in the treatment of cancer. Further research is needed to fully understand its mechanisms of action and to optimize its use in various applications.
Métodos De Síntesis
Lumazine, 8-(2-hydroxyethyl)- can be synthesized using different methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the use of chemical reactions to produce the compound, while biosynthesis involves the use of living organisms to produce the compound. One of the most common methods of synthesizing lumazine, 8-(2-hydroxyethyl)- is through the reaction of lumazine with ethylene oxide in the presence of a base.
Aplicaciones Científicas De Investigación
Lumazine, 8-(2-hydroxyethyl)- has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and medicine. It has been found to have antioxidant properties, which make it useful in the treatment of oxidative stress-related diseases. Additionally, lumazine, 8-(2-hydroxyethyl)- has been shown to have potential as a photodynamic therapy agent for the treatment of cancer.
Propiedades
Número CAS |
13300-40-8 |
|---|---|
Nombre del producto |
Lumazine, 8-(2-hydroxyethyl)- |
Fórmula molecular |
C8H8N4O3 |
Peso molecular |
208.17 g/mol |
Nombre IUPAC |
8-(2-hydroxyethyl)pteridine-2,4-dione |
InChI |
InChI=1S/C8H8N4O3/c13-4-3-12-2-1-9-5-6(12)10-8(15)11-7(5)14/h1-2,13H,3-4H2,(H,11,14,15) |
Clave InChI |
MPUQYYWAZGJZMH-UHFFFAOYSA-N |
SMILES |
C1=CN(C2=NC(=O)NC(=O)C2=N1)CCO |
SMILES canónico |
C1=CN(C2=NC(=O)NC(=O)C2=N1)CCO |
Sinónimos |
8-(2-Hydroxyethyl)-2,4(3H,8H)-pteridinedione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



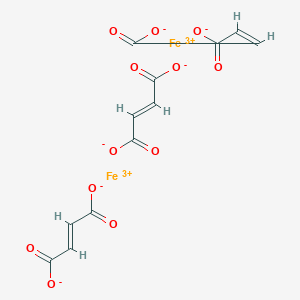
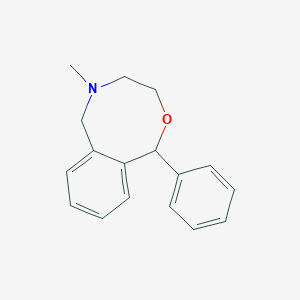



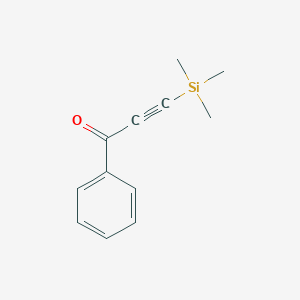
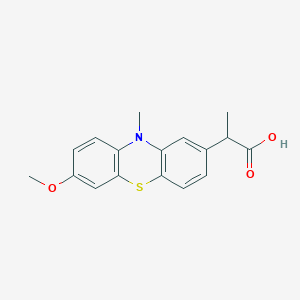


![Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate](/img/structure/B83861.png)
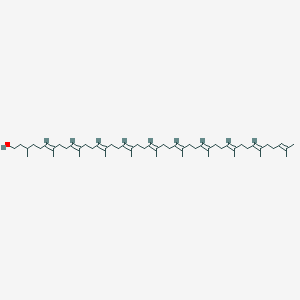
![3-[(4-Methoxyphenyl)thio]propanoic acid](/img/structure/B83864.png)
